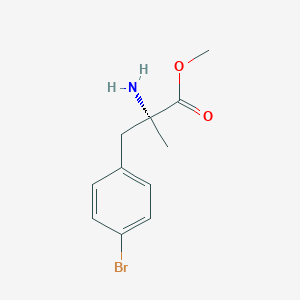![molecular formula C7H4BrN3O B8431708 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B8431708.png)
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position of the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Bromination: The aromatic ring of 2-aminonicotinonitrile is brominated using bromine or a brominating agent to introduce the bromine atom at the second position.
Condensation: The brominated intermediate undergoes condensation with formamide or a similar reagent to form the pyrimidine ring.
Cyclization: The resulting intermediate undergoes cyclization to form the pyridopyrimidine core.
Hydroxylation: Finally, the hydroxyl group is introduced at the sixth position through a hydroxylation reaction.
Microwave irradiation can be used in the last two steps to improve yields and reduce the formation of undesirable by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Various substituted pyridopyrimidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkyl derivatives.
Applications De Recherche Scientifique
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosine kinase inhibitors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Similar structure but with different substitution patterns.
4-Chloropyrido[2,3-d]pyrimidine: Chlorine atom instead of bromine.
Pyrido[2,3-d]pyrimidin-4-ol: Hydroxyl group at a different position.
Uniqueness
2-Bromopyrido[3,2-d]pyrimidin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C7H4BrN3O |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
2-bromo-5H-pyrido[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H4BrN3O/c8-7-9-3-5-4(11-7)1-2-6(12)10-5/h1-3H,(H,10,12) |
Clé InChI |
LCXVYZJPRGTCIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=CN=C(N=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid](/img/structure/B8431663.png)

![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)





